7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid
Description
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid is a heterocyclic compound that features a benzoxazole core structure with a fluorine atom at the 7th position and a carboxylic acid group at the 4th position
Properties
Molecular Formula |
C8H4FNO4 |
|---|---|
Molecular Weight |
197.12 g/mol |
IUPAC Name |
7-fluoro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4FNO4/c9-4-2-1-3(7(11)12)5-6(4)14-8(13)10-5/h1-2H,(H,10,13)(H,11,12) |
InChI Key |
HYVHLTHJPRJUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)NC(=O)O2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2-aminophenol.
Cyclization: The cyclization to form the benzoxazole ring is typically carried out using a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the benzoxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid
- 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride
Uniqueness
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Biological Activity
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid is a synthetic organic compound belonging to the oxazole derivatives class. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 6-fluoro-2-aminobenzoic acid with carbonyl compounds under basic conditions, leading to the formation of the oxazole ring structure. The process can be optimized for yield and purity through techniques such as recrystallization and chromatography.
Anticancer Properties
Research indicates that 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inducing apoptosis in human tumor cells. The compound's mechanism appears to involve the activation of caspases and the release of cytochrome c from mitochondria, which are critical pathways in programmed cell death.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | <0.01 | Caspase activation |
| HL-60 (Leukemia) | 0.5 | Mitochondrial pathway activation |
| MDA-MB-231 (Breast) | 0.3 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported that it inhibits the growth of various bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | Bactericidal |
| Escherichia coli | 5 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 15 µg/mL | Bactericidal |
The biological activity of 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.
- Receptor Modulation : It likely interacts with cellular receptors that mediate growth signals, leading to reduced proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its cytotoxic effects.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer Cells : A study evaluated the impact of the compound on A549 lung cancer cells, demonstrating a significant reduction in cell viability and increased apoptosis markers compared to control groups.
- Antimicrobial Efficacy : Another study assessed its antimicrobial properties against clinical isolates of Staphylococcus aureus, revealing a potent inhibitory effect that could inform future therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
